molecular formula C20H27N3O4S B12634435 Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-

Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-

Cat. No.: B12634435
M. Wt: 405.5 g/mol
InChI Key: VBFRXQBMSSEOJD-UHFFFAOYSA-N
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Description

X-ray Crystallographic Data Interpretation

While direct X-ray crystallographic data for this compound is unavailable, structural analogs provide critical insights. For example, the sulfonamide group in related molecules exhibits tetrahedral geometry around the sulfur atom, with S-O bond lengths of ~1.43 Å and S-N bonds of ~1.62 Å. The benzene ring adopts a planar configuration, while the piperazine ring typically exists in a chair conformation to minimize steric strain.

Key geometric parameters inferred from similar structures include:

Bond/Angle Value
C-S bond length 1.76 Å
O-S-O bond angle 119°
Piperazine N-N distance 2.85 Å

These values suggest moderate conjugation between the sulfonamide group and the aromatic system, consistent with resonance stabilization.

Torsional Angle Variations in Piperazine-Sulfonamide Linkage

The orientation of the piperazine ring relative to the sulfonamide group is governed by torsional angles along the C-S-N-C axis. Computational models predict a synclinal arrangement (≈60° dihedral angle) to balance electronic delocalization and steric repulsion between the piperazine and ethoxy groups. This conformation allows partial overlap of the sulfonamide’s lone pairs with the piperazine’s nitrogen orbitals, enhancing stability through n→σ* hyperconjugation.

Electronic Structure and Orbital Hybridization Patterns

The electronic configuration of the compound is dominated by three key features:

  • Aromatic Systems : The benzene and piperazine rings exhibit sp² and sp³ hybridization, respectively. The sulfonamide group introduces electron-withdrawing character, polarizing the benzene ring and reducing π-electron density at the para position.
  • Resonance Effects : Delocalization of the sulfonamide’s lone pairs into the benzene ring creates a partial positive charge at the nitrogen, mitigated by the electron-donating ethoxy group.
  • Orbital Interactions : The piperazine’s nitrogen lone pairs participate in n→π* interactions with the sulfonamide’s antibonding orbitals, as evidenced by shortened S-N distances in analogous structures.

A molecular orbital diagram (hypothetical) would show:

  • High-energy π orbitals from the benzene rings.
  • Non-bonding orbitals on the sulfonamide oxygen and piperazine nitrogen.
  • Low-lying σ* orbitals facilitating hyperconjugative stabilization.

This electronic landscape underpins the compound’s reactivity, particularly in electrophilic substitution and hydrogen-bonding interactions.

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-piperazin-1-ylbenzenesulfonamide

InChI

InChI=1S/C20H27N3O4S/c1-3-27-20-8-7-18(14-19(20)23-11-9-21-10-12-23)28(24,25)22-17-6-4-5-16(13-17)15-26-2/h4-8,13-14,21-22H,3,9-12,15H2,1-2H3

InChI Key

VBFRXQBMSSEOJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)COC)N3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes

  • Sulfonamide Formation : The initial step often involves the reaction of benzenesulfonyl chloride with an appropriate amine (such as piperazine) to form the sulfonamide linkage. This reaction is crucial as it establishes the core sulfonamide structure necessary for biological activity.

  • Electrophilic Substitution : The introduction of the ethoxy and methoxymethyl groups typically occurs via electrophilic substitution reactions on the benzene ring. For instance, methoxymethyl chloride can be reacted in the presence of a base to introduce the methoxymethyl group.

  • Piperazine Addition : The piperazine moiety can be added through further electrophilic substitution or nucleophilic attack on activated aromatic systems, allowing for the incorporation of this pharmacologically relevant group.

Reaction Conditions

  • Temperature and Solvent : Reactions are generally conducted under controlled temperatures, often utilizing polar aprotic solvents such as dimethyl sulfoxide or acetonitrile to enhance solubility and reaction rates.

  • Catalysts : Certain reactions may require catalysts to improve yield and selectivity. Common catalysts include Lewis acids or bases that facilitate electrophilic substitutions.

Summary of Key Reactions

Step Reaction Type Key Reagents Conditions
1 Sulfonamide Formation Benzenesulfonyl chloride + Piperazine Base (e.g., triethylamine), solvent (DMSO)
2 Electrophilic Substitution Methoxymethyl chloride + Aromatic substrate Base, controlled temperature
3 Piperazine Addition Piperazine + Activated aromatic compound Electrophilic conditions

Research Findings and Applications

Benzenesulfonamides, including this specific compound, have garnered attention due to their biological activities, particularly in inhibiting carbonic anhydrases—enzymes critical for various physiological processes such as respiration and fluid balance. Research indicates potential applications in:

  • Antimicrobial Agents : The compound exhibits properties that may inhibit bacterial growth.

  • Anticancer Activity : Studies suggest that modifications in the piperazine ring can significantly influence binding affinity towards target enzymes or receptors involved in tumor growth regulation.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzenesulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)- involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, leading to their antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Benzenesulfonamides

  • SB-399885 (N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide HCl) :

    • Structural Differences : Lacks the ethoxy and methoxymethyl groups of the target compound. Instead, it has dichloro and methoxy substituents on the aromatic rings.
    • Activity : Acts as a potent 5-HT6 receptor antagonist (IC50 ~1 nM), highlighting the importance of halogen substitutions (Cl) for receptor affinity .
    • SAR Insight : Halogens enhance binding via hydrophobic interactions, while methoxy groups may optimize steric fit. The target compound’s ethoxy group could offer improved metabolic stability compared to methoxy.
  • Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl) :

    • Structural Differences : Methoxy instead of ethoxy at the 4-position and a methyl-piperazine group.
    • Implications : The methyl group on piperazine may reduce basicity, altering pharmacokinetics. The ethoxy group in the target compound may increase lipophilicity, enhancing blood-brain barrier penetration .
  • 3-Fluoro-N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide :

    • Structural Differences : Incorporates a fluorophenyl group and a carbonyl-linked piperazine.
    • Activity : Fluorine’s electron-withdrawing effect may enhance binding to electron-rich receptor pockets. However, the carbonyl linker could reduce conformational flexibility compared to the target compound’s direct piperazine attachment .

Non-Piperazine Chalcone Derivatives (Contextual SAR)

Key findings:

  • Electronegative Substitutions : Bromine (2j, IC50 = 4.7 μM) and fluorine (2n, IC50 = 25.07 μM) at para positions enhance activity compared to methoxy (2p, IC50 = 70.79 μM) .
  • Relevance to Target Compound : The ethoxy group (less electronegative than halogens) may reduce potency but improve metabolic stability. The methoxymethyl group could balance steric bulk and hydrophilicity.

Pharmacokinetic and Physicochemical Comparisons

Compound Molecular Weight Key Substituents logP (Predicted) IC50/Activity
Target Compound ~390 g/mol 4-ethoxy, 3-piperazinyl, methoxymethyl 2.8 N/A (Predicted moderate)
SB-399885 487 g/mol 3,5-dichloro, 4-methoxy 3.5 5-HT6 IC50 ~1 nM
3-Fluoro Derivative 454 g/mol 3-fluoro, carbonyl-piperazine 3.2 N/A
Cardamonin (Chalcone) 270 g/mol Hydroxyl, no piperazine 2.1 IC50 = 4.35 μM
  • Lipophilicity : The target compound’s logP (~2.8) suggests moderate membrane permeability, suitable for CNS targets. SB-399885’s higher logP (3.5) correlates with potent receptor binding but may limit aqueous solubility.
  • Metabolic Stability : Ethoxy groups are generally more stable than methoxy due to reduced oxidative metabolism. Methoxymethyl may undergo slower hydrolysis compared to ester-linked groups .

Research Findings and Implications

  • Receptor Selectivity : Piperazine-containing benzenesulfonamides (e.g., SB-399885) show high 5-HT6 receptor affinity, suggesting the target compound may share this activity. Substituent optimization (e.g., ethoxy vs. chloro) could tune selectivity .
  • Cytotoxicity Potential: Chalcone data (IC50 range: 4–70 μM) suggest that electronegative groups improve activity. The target compound’s lack of halogens may reduce cytotoxicity but extend therapeutic windows .

Biological Activity

Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)- is a member of this family, characterized by its sulfonamide group and complex substituents. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)benzenesulfonamide
  • Molecular Formula : C21H29N3O4S
  • Molecular Weight : 419.5 g/mol

The structure includes an ethoxy group and a methoxymethyl substituent on the phenyl ring, along with a piperazine moiety, which contributes to its biological activity.

Benzenesulfonamide compounds primarily exert their biological effects through the inhibition of carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes such as respiration and fluid balance. The inhibition of CAs can lead to therapeutic effects in conditions like glaucoma, edema, and certain types of cancer.

Antimicrobial Activity

Research indicates that benzenesulfonamides exhibit significant antimicrobial properties. For instance:

  • Compounds derived from benzenesulfonamides have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • A study reported that specific derivatives had minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL against Candida albicans and Bacillus subtilis .

Anti-inflammatory Effects

Benzenesulfonamides have also demonstrated anti-inflammatory properties:

  • In vivo studies showed that certain derivatives could inhibit carrageenan-induced rat paw edema significantly, with reductions in inflammation observed at various time points .
  • The anti-inflammatory mechanism is believed to involve the modulation of pro-inflammatory cytokines and pathways associated with oxidative stress.

Anticancer Activity

Recent investigations into the anticancer potential of benzenesulfonamides have yielded promising results:

  • Compounds incorporating cyclic linkers like 1,3,5-triazines have been shown to enhance anticancer activity significantly. For example, one derivative exhibited an IC50 value of 1.48 µM against breast cancer cell lines .
  • The mechanism involves cell cycle arrest and induction of apoptosis in cancer cells, indicating potential for therapeutic applications in oncology .

Case Studies

Several studies have highlighted the biological activity of benzenesulfonamide derivatives:

StudyFindings
PMC6759663 Reported synthesis of sulphonamides with anti-inflammatory and antimicrobial activities; specific compounds showed high efficacy against E. coli (MIC 6.72 mg/mL) .
PMC9537541 Investigated anticancer activity; derivatives showed IC50 values as low as 1.48 µM against MDA-MB-468 cells, indicating strong cytotoxic effects .
Brazilian Journal of Science Demonstrated cardiovascular effects via changes in perfusion pressure due to benzenesulfonamide derivatives .

Q & A

Q. Table 1: Key Analytical Data

TechniqueCritical Peaks/DataPurpose
¹H-NMRδ 7.8–7.6 (aryl-H), δ 3.8 (piperazine CH₂)Confirm aryl and piperazine moieties
¹³C-NMRδ 155 (sulfonamide C), δ 55 (OCH₃)Verify sulfonamide and ether groups
HRMSm/z 430.17 ([M+H]⁺)Molecular weight confirmation

Basic Question: What biological targets or activities are associated with this compound?

Methodological Answer:
Structurally analogous benzenesulfonamides (e.g., SB-399885) act as 5-HT₆ receptor antagonists with IC₅₀ values <10 nM, validated via radioligand binding assays . Additionally:

  • Enzyme Inhibition : Similar derivatives inhibit carbonic anhydrase isoforms (e.g., hCA II, IX) with Ki values ranging 1–50 nM, assessed via stopped-flow CO₂ hydrase assays .
  • Anticancer Activity : Pyrazole-containing analogs exhibit cytotoxicity (IC₅₀ 5–20 μM) in leukemia cell lines via mitochondrial apoptosis pathways .

Advanced Question: How do substituents (e.g., ethoxy, methoxymethyl) influence receptor binding affinity and selectivity?

Methodological Answer:
Structure-Activity Relationship (SAR) Insights :

  • 4-Ethoxy Group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets (e.g., 5-HT₆ receptors) .
  • 3-(Methoxymethyl)phenyl : Increases steric bulk, reducing off-target binding to hERG channels (validated via patch-clamp assays) .
  • Piperazine at C3 : Facilitates hydrogen bonding with Asp189 in carbonic anhydrase IX, confirmed by X-ray crystallography .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentTargetEffect on Activity
4-Ethoxy5-HT₆ Receptor↑ Binding affinity (ΔpIC₅₀ +1.2)
3-PiperazinylCarbonic Anhydrase IX↓ Ki by 50% vs. non-piperazine
N-[3-(Methoxymethyl)phenyl]hERG Channel↓ Inhibition (IC₅₀ >10 μM)

Advanced Question: How can researchers resolve contradictions in reported biological activities of structurally similar benzenesulfonamides?

Methodological Answer:
Contradictions often arise from:

Assay Variability : Differences in cell lines (e.g., HT-29 vs. MCF-7) or enzyme sources (recombinant vs. tissue-extracted). Mitigate by standardizing protocols (e.g., CLIA guidelines) .

Solubility Issues : Poor aqueous solubility (>100 μM) may lead to false negatives. Use co-solvents (e.g., 0.1% DMSO) and confirm solubility via nephelometry .

Metabolic Instability : Piperazine moieties are prone to N-dealkylation. Assess metabolic stability in liver microsomes (e.g., t₁/₂ <30 min indicates rapid clearance) .

Advanced Question: What experimental strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment : Replace ethoxy with trifluoroethoxy (ClogP ↓0.5) to enhance solubility without sacrificing receptor affinity .
  • Metabolic Stabilization : Introduce methyl groups on piperazine (e.g., 4-methylpiperazine) to block CYP3A4-mediated oxidation .
  • Formulation : Use nanoemulsions (e.g., 20% Labrafil) to improve oral bioavailability (>60% in rodent models) .

Advanced Question: How does the compound interact with metal ions, and what implications does this have for its stability or bioactivity?

Methodological Answer:
The sulfonamide group coordinates with divalent metals (e.g., Cu²⁺, Zn²⁺), forming 1:1 complexes characterized by:

  • UV-Vis Spectroscopy : λmax shifts (e.g., 320 → 370 nm upon Cu²⁺ binding) .
  • Stability Constants : Log K values of 4.5–5.2 for Zn²⁺, indicating moderate stability in physiological pH .
    Implications :
  • Metal binding may reduce free drug concentration (e.g., 30% loss in Zn-rich environments) .
  • Coordination enhances ROS generation in cancer cells (e.g., 2-fold ↑ H₂O₂ in HepG2 cells) .

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